![molecular formula C26H20ClN3OS B2703010 {5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether CAS No. 335218-30-9](/img/structure/B2703010.png)
{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis details for this compound were not found, the synthesis of similar compounds involves a series of reactions. For instance, the synthesis of a related compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was achieved in a 92% yield . The Williamson Ether Synthesis is a common method for creating ethers, involving an alkyl halide (or sulfonate) undergoing nucleophilic substitution (SN2) by an alkoxide .Molecular Structure Analysis
The 3D structure of similar compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to explore the properties of the compound, free from the influence of the crystal field .Chemical Reactions Analysis
Ethers typically undergo cleavage of the C-O bond when treated with strong acids . The reaction mechanism can be either SN1 or SN2, depending on the type of substituents attached to the ether .Applications De Recherche Scientifique
Chemical Reactivity and Electronic Effects
One study discusses a sulfide where an aromatic naphthyl group is connected through the sulfur atom to an electronegative phenyltetrazole, exploring the chemical reactivity and electronic effects of conjugation through sulfur. This work highlights the slight conjugation of the sulfur atom with two aromatic systems it is attached to, reflecting in their chemical reactivity compared to oxygen and sulfur ethers (J. Alves, C. J. Dillon, & R. Johnstone, 1996).
Structural Effects on Reactivity
Another research explored the palladium-catalysed reduction of heteroaromatic naphthyl ethers, focusing on the structural effects on reactivity. This study synthesized stable crystalline compounds by reacting naphthyl methanols with derivatizing agents, providing insight into the different reactivities of naphthylmethylic ethers compared to their benzyloxyderivatives (L. Frija et al., 2005).
Synthesis of Polyheterocyclic Compounds
Research on the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits provided methods for creating compounds with potential antibacterial activity. The study involved sequential reactions leading to the synthesis of oxime and oxime-ethers, followed by condensation with salicylaldehyde (Guo-qiang Hu, Sheng Li, & Wen-long Huang, 2006).
Synthesis and Characterization of Poly(ether sulfone)s
The synthesis and characterization of poly(aryl ether sulfone)s containing 1,4-naphthylene moiety were detailed in another study. This research demonstrated the preparation of polymers with high glass transition temperatures and good thermal stability, showing their potential for various applications (Jian-Bei Xi & W. Jin, 2000).
Fluorinated Polyimides
A novel study on the synthesis of fluorinated polyimides derived from bis(ether amine) monomer and aromatic dianhydrides showcased the creation of materials with low moisture absorptions and dielectric constants, suggesting their utility in the electronics industry (C. Chung & S. Hsiao, 2008).
Orientations Futures
While specific future directions for this compound were not found, related compounds have been considered for further drug design endeavors . This suggests that “{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether” could also have potential applications in drug design and medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds with a triazole ring, like this one, often interact with various enzymes and receptors in the body due to their ability to form hydrogen bonds and their lipophilic properties .
Mode of Action
The mode of action would depend on the specific target. For instance, some triazole compounds inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. In the case of lanosterol 14α-demethylase inhibition, the ergosterol biosynthesis pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Triazole compounds are generally well absorbed and can be metabolized by the liver .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. In general, the result could range from the inhibition of cell growth to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Analyse Biochimique
Biochemical Properties
It has been identified as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone involved in various physiological processes including immune response and metabolism .
Cellular Effects
Given its potential role as an 11β-HSD1 inhibitor, it may influence cellular functions by modulating cortisol levels . Cortisol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may interact with the active site of the 11β-HSD1 enzyme, potentially inhibiting its activity . This interaction could involve various types of chemical bonds, including hydrogen bonds and van der Waals forces .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c27-21-15-13-19(14-16-21)18-32-26-29-28-25(30(26)22-9-2-1-3-10-22)17-31-24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBXXMMUXMHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)COC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
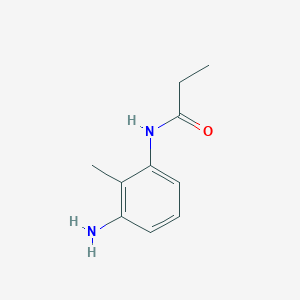
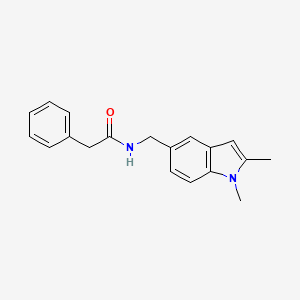
![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)
![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)
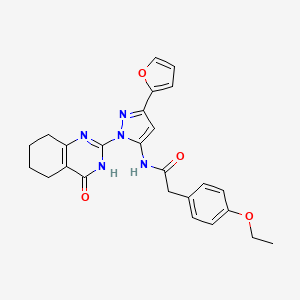
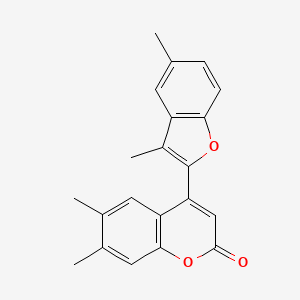
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
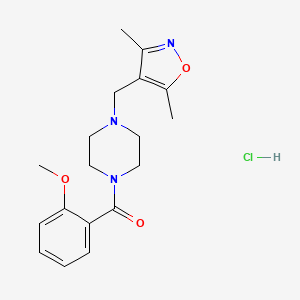
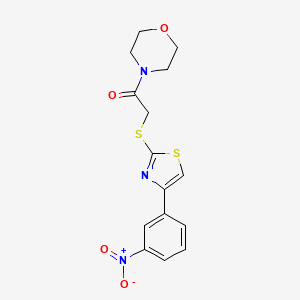
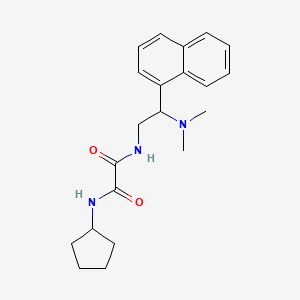
![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)
